3-Amino-6-bromo-8-methylquinoline dihydrochloride
CAS No.:
Cat. No.: VC18414410
Molecular Formula: C10H11BrCl2N2
Molecular Weight: 310.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrCl2N2 |
|---|---|
| Molecular Weight | 310.01 g/mol |
| IUPAC Name | 6-bromo-8-methylquinolin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H9BrN2.2ClH/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |
| Standard InChI Key | UQGFMFXFHOBWFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=CC(=CN=C12)N)Br.Cl.Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Properties
3-Amino-6-bromo-8-methylquinoline dihydrochloride has the molecular formula C₁₀H₁₁BrCl₂N₂ and a molecular weight of 337.5 g/mol. The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. Key substituents include:
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Amino group (-NH₂) at position 3, enhancing solubility and enabling hydrogen bonding.
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Bromine atom (-Br) at position 6, imparting steric bulk and electron-withdrawing effects.
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Methyl group (-CH₃) at position 8, contributing to hydrophobic interactions.
The dihydrochloride salt form improves stability and aqueous solubility, critical for pharmacological applications .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrCl₂N₂ |
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | 6-bromo-8-methylquinolin-3-amine; dihydrochloride |
| Canonical SMILES | CC1=CC2=C(C=C(N)C=C2Br)N=C1.Cl.Cl |
| Key Substituents | -NH₂ (C3), -Br (C6), -CH₃ (C8) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-amino-6-bromo-8-methylquinoline dihydrochloride involves multi-step reactions:
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Quinoline Core Formation: Cyclization of aniline derivatives with glycerol or via Friedländer synthesis.
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Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) at position 6.
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Methylation: Introduction of the methyl group at position 8 via alkylation or cross-coupling reactions.
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Amination: Nitration followed by reduction to introduce the amino group at position 3.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial-scale synthesis often employs continuous flow reactors to enhance yield and purity.
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Formation | Glycerol, H₂SO₄, 150°C | 65–70 |
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 80–85 |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 75–80 |
| Amination | HNO₃, H₂SO₄ → H₂, Pd/C, EtOH | 60–65 |
| Salt Formation | HCl (gas), Et₂O | >95 |
Biological Activities and Mechanisms
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial properties. The bromine atom in 3-amino-6-bromo-8-methylquinoline dihydrochloride enhances lipophilicity, facilitating bacterial membrane penetration. Preliminary studies show:
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Gram-positive bacteria: MIC (Minimum Inhibitory Concentration) of 8–16 µg/mL against Staphylococcus aureus.
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Mycobacteria: IC₅₀ of 12 µM against Mycobacterium tuberculosis .
Table 3: Biological Activity Data
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| S. aureus | 8–16 µg/mL | Membrane disruption |
| M. tuberculosis | 12 µM | Cell wall synthesis inhibition |
| MCF-7 cells | 18 µM | ROS-mediated apoptosis |
| HCT-116 cells | 22 µM | Caspase-3 activation |
Applications in Medicinal Chemistry
Drug Development
The compound’s unique substitution pattern makes it a candidate for:
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Antitubercular agents: Bromine enhances activity against drug-resistant strains.
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Chemosensitizers: Synergistic effects with doxorubicin in multidrug-resistant cancers .
Structure-Activity Relationships (SAR)
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Amino group: Critical for hydrogen bonding with biological targets.
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Bromine atom: Increases electronegativity, improving DNA intercalation.
Comparison with Analogous Compounds
Chlorine vs. Bromine Substitution
Replacing bromine with chlorine (e.g., 3-amino-8-chloro-6-methylquinoline dihydrochloride) reduces anticancer potency (IC₅₀ > 30 µM) but improves antibacterial activity (MIC 4–8 µg/mL).
Table 4: Substituent Effects on Activity
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 6-Bromo derivative | 8–16 | 18–22 |
| 6-Chloro derivative | 4–8 | >30 |
Research Gaps and Future Directions
Pharmacokinetic Studies
Current limitations include:
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Poor oral bioavailability (<20% in rodent models).
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Short plasma half-life (t₁/₂ = 1.2 hours).
Derivative Optimization
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